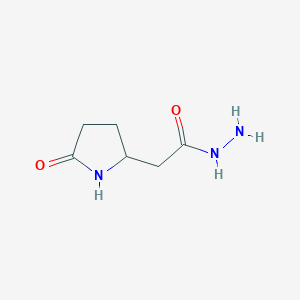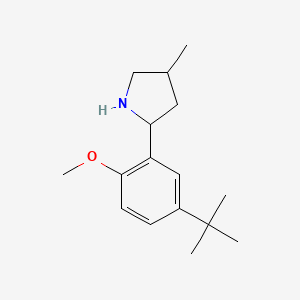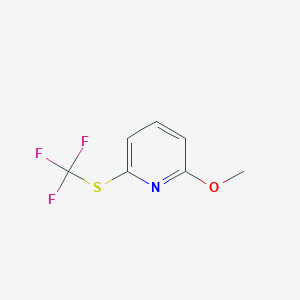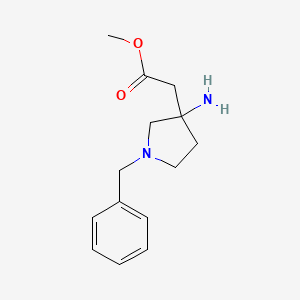
2-(Aminomethyl)pyrrolidine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyrrolidine-1-carboximidamide is a heterocyclic compound with the molecular formula C6H14N4. It is characterized by a pyrrolidine ring substituted with an aminomethyl group and a carboximidamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine derivatives with aminomethylating agents. One common method is the reaction of pyrrolidine with formaldehyde and ammonium chloride, followed by the addition of cyanamide to form the carboximidamide group .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
2-(Aminomethyl)pyrrolidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The aminomethyl and carboximidamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
Uniqueness
2-(Aminomethyl)pyrrolidine-1-carboximidamide is unique due to the presence of both aminomethyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrrolidine derivatives, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H14N4 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(aminomethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H14N4/c7-4-5-2-1-3-10(5)6(8)9/h5H,1-4,7H2,(H3,8,9) |
Clé InChI |
USCHDYCZKVUUGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=N)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)




![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)







